molecular formula C30H48O3 B14466520 Kokoononol CAS No. 72183-90-5

Kokoononol

Cat. No.: B14466520
CAS No.: 72183-90-5
M. Wt: 456.7 g/mol
InChI Key: ZHJWYVRDMOUNPD-VMLBPCRSSA-N
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Description

Kokoononol is a triterpenoid compound derived from the inner stem bark of the plant Kokoona zeylanica. It belongs to the D:A-friedo-oleanane series of triterpenes and is known for its unique structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kokoononol involves the extraction of the inner stem bark of Kokoona zeylanica, followed by chemical conversions and spectroscopic methods to elucidate its structure. The compound is identified as 27-hydroxyfriedelane-3,21-dione .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Kokoononol undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of carbonyl groups.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions include various hydroxylated and carbonyl derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Kokoononol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is known to interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kokoononol is unique due to its specific hydroxylation pattern and its potential biological activities, which distinguish it from other similar triterpenoids .

Properties

CAS No.

72183-90-5

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(4R,4aS,6bR,8aS,12aR,14aS)-6a-(hydroxymethyl)-4,4a,6b,8a,11,11,14a-heptamethyl-1,2,4,5,6,6a,7,8,9,12,12a,13,14,14b-tetradecahydropicene-3,10-dione

InChI

InChI=1S/C30H48O3/c1-19-20(32)8-9-21-27(19,5)11-10-22-28(21,6)13-15-30(18-31)23-16-25(2,3)24(33)17-26(23,4)12-14-29(22,30)7/h19,21-23,31H,8-18H2,1-7H3/t19-,21?,22?,23+,26-,27+,28-,29+,30?/m0/s1

InChI Key

ZHJWYVRDMOUNPD-VMLBPCRSSA-N

Isomeric SMILES

C[C@H]1C(=O)CCC2[C@@]1(CCC3[C@]2(CCC4([C@@]3(CC[C@@]5([C@H]4CC(C(=O)C5)(C)C)C)C)CO)C)C

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(C(=O)C5)(C)C)C)C)CO)C)C

Origin of Product

United States

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